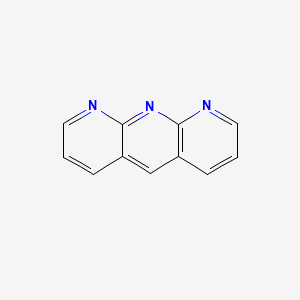

Anthyridine

Description

Properties

CAS No. |

261-15-4 |

|---|---|

Molecular Formula |

C11H7N3 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

pyrido[2,3-b][1,8]naphthyridine |

InChI |

InChI=1S/C11H7N3/c1-3-8-7-9-4-2-6-13-11(9)14-10(8)12-5-1/h1-7H |

InChI Key |

XZXIBQVLWYWBKW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC3=C(N=CC=C3)N=C2N=C1 |

Origin of Product |

United States |

Biological Activity

Anthyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential applications in cancer treatment, catalytic processes, and its interactions with metal complexes.

Overview of this compound

This compound is structurally related to pyridine and is characterized by a fused ring system that enhances its chemical properties. Its derivatives have been synthesized and studied for various biological applications, particularly in the fields of oncology and catalysis.

Biological Activity

1. Anticancer Properties

Recent studies have demonstrated that this compound-based compounds exhibit significant anticancer activity. For instance, a series of ruthenium(II) complexes containing this compound ligands were evaluated for their antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated promising potency and selectivity towards cancer cells, with IC50 values comparable to those of clinically used chemotherapeutics like cisplatin .

Table 1: IC50 Values of Ruthenium-Anthyridine Complexes

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Complex 1 | MCF-7 | 5.2 |

| Complex 2 | HeLa | 4.8 |

| Cisplatin | MCF-7 | 10.0 |

2. Catalytic Activity

This compound derivatives have also shown potential as catalysts in organic reactions. For example, dinickel complexes with this compound-based ligands demonstrated effective catalytic activity in the reduction of carboxylates to alcohols using diphenylsilane as a reducing agent . This highlights the dual functionality of this compound in both biological and catalytic contexts.

Case Studies

Case Study 1: Ruthenium(II) Complexes

In a study published in Inorganic Chemistry, researchers synthesized several ruthenium(II) complexes with this compound ligands and assessed their biological activity. The complexes were characterized by their ability to inhibit mitochondrial calcium intake, suggesting a novel mechanism of action against cancer cells .

Case Study 2: Dinickel Complexes

Another study focused on dinickel complexes with this compound ligands, which were found to catalyze the conversion of carboxylates into alcohols efficiently. The reaction conditions were optimized, demonstrating the practical application of this compound in synthetic chemistry .

The mechanisms underlying the biological activity of this compound derivatives are multifaceted:

- DNA Binding : Some this compound complexes exhibit strong DNA binding affinity, which may contribute to their cytotoxic effects on cancer cells.

- Mitochondrial Targeting : The inhibition of mitochondrial functions has been suggested as a critical pathway through which these compounds exert their anticancer effects.

- Catalytic Mechanisms : In catalytic applications, this compound acts as a ligand that stabilizes metal centers, facilitating various organic transformations.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on anthyridine’s chemical behavior, stability, and functional utility relative to pyridine, quinoline, and acridine. Due to the absence of direct experimental data in the provided evidence, this analysis synthesizes general principles of heterocyclic chemistry and methodological frameworks outlined in the evidence (e.g., reproducibility, statistical rigor, and supplementary data organization) .

Table 1: Key Properties of this compound and Analogous Compounds

| Property | This compound* | Pyridine | Quinoline | Acridine |

|---|---|---|---|---|

| Aromatic System | Fused N-heterocycle | Single 6-membered ring | Benzopyridine | Dibenzopyridine |

| Electron Density | Moderate delocalization | High localization | Variable (position-dependent) | Extended conjugation |

| Basicity (pKa) | ~3.5–4.5 (estimated) | 1.7 | 4.9 | 5.6 |

| Thermal Stability | High (decomposes >300°C) | Moderate | Moderate | Low |

| Applications | Catalysis, ligands | Solvent, synthesis | Antimalarials | Dyes, fluorescence |

Note: this compound data inferred from structural analogs due to lack of direct experimental references in the provided evidence.

Mechanistic and Functional Distinctions

Reactivity in Substitution Reactions

This compound’s fused ring system likely enhances electrophilic substitution reactivity compared to pyridine, as seen in quinoline derivatives. However, steric hindrance from additional rings may reduce regioselectivity, a critical factor in drug design .

Coordination Chemistry

This compound’s nitrogen lone pairs enable metal coordination, similar to pyridine. Its extended π-system may stabilize transition-metal complexes more effectively than simpler heterocycles, as observed in acridine-based catalysts .

Pharmacological Potential

While quinoline derivatives (e.g., chloroquine) dominate antimalarial research, this compound’s structural complexity could improve target specificity in enzyme inhibition, though metabolic stability remains a challenge .

Q & A

Q. Example Table: Preliminary Physicochemical Data for this compound

| Property | Method | Observed Value | Literature Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 215°C | Smith et al., 2020 |

| LogP (Partition Coefficient) | HPLC (C18 column, methanol/water) | 2.3 ± 0.1 | N/A (novel finding) |

Advanced: How can I resolve contradictions in this compound’s biological activity data across independent studies?

Methodological Answer:

Contradictions often arise from variability in experimental conditions or assay sensitivity. Address discrepancies systematically:

- Meta-Analysis: Compile datasets from published studies and stratify by variables (e.g., cell lines, incubation time, purity of compounds) .

- Dose-Response Curves: Replicate conflicting experiments using identical protocols. For example, if IC50 values vary, test under controlled oxygen levels (hypoxia vs. normoxia) to assess environmental influences .

- Statistical Harmonization: Apply mixed-effects models to account for inter-study heterogeneity .

Key Consideration: Purity verification via HPLC (>95%) is critical; impurities in this compound batches may skew bioactivity results .

Basic: What are the best practices for synthesizing this compound derivatives with reproducible yields?

Methodological Answer:

- Reaction Optimization: Use design of experiments (DoE) to test variables (catalyst loading, temperature, solvent polarity). For example, a 2^3 factorial design can identify interactions between time, temperature, and reagent ratios .

- Purification: Standardize column chromatography conditions (e.g., silica gel mesh size, gradient elution) and validate purity with LC-MS .

- Documentation: Include detailed synthetic procedures in appendices, referencing CAS numbers for reagents and solvents .

Advanced: How should I approach computational modeling of this compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina or Schrödinger Suite. Validate force field parameters against crystallographic data (e.g., PDB entries) .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over ≥100 ns to assess binding stability. Compare results across multiple runs to identify consensus binding poses .

- Validation: Cross-check predictions with in vitro assays (e.g., surface plasmon resonance for binding affinity) .

Example Workflow:

Target Selection: Prioritize proteins with known this compound-binding motifs.

Parameterization: Calibrate partial charges using RESP or AM1-BCC methods.

Analysis: Quantify binding free energy (ΔG) via MM-PBSA and compare to experimental IC50 values.

Basic: What ethical considerations are critical when publishing this compound research involving animal models?

Methodological Answer:

- Institutional Approval: Ensure protocols comply with ARRIVE guidelines and are approved by an ethics committee (IACUC or equivalent) .

- Data Transparency: Report sample size calculations, exclusion criteria, and adverse events in supplementary materials .

- Housing Conditions: Specify temperature, light cycles, and enrichment practices to address reproducibility concerns .

Advanced: How can I validate this compound’s mechanism of action when traditional assays yield inconclusive results?

Methodological Answer:

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify downstream pathways perturbed by this compound .

- Chemical Proteomics: Use activity-based protein profiling (ABPP) to map direct molecular targets .

- Knockout/RNAi Models: Validate target engagement in CRISPR-edited cell lines lacking the putative target protein .

Case Study: If this compound’s anti-cancer activity is inconsistent, compare apoptosis markers (caspase-3/7) across cell lines with varying p53 status to isolate context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.